molecular formula C16H25N3O B7464889 N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide

N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide

Cat. No. B7464889
M. Wt: 275.39 g/mol
InChI Key: BWSCVYRBWZJHTH-UHFFFAOYSA-N
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Description

N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide, also known as MP-10, is a synthetic compound that belongs to the family of piperidine derivatives. MP-10 has gained interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Scientific Research Applications

N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have affinity for various receptors, including dopamine, serotonin, and adrenergic receptors, which makes it a promising candidate for the development of drugs targeting these receptors. N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and depression.

Mechanism of Action

N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine from the synapse, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is believed to be responsible for the antidepressant and antiparkinsonian effects of N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide.
Biochemical and Physiological Effects:
N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide has been shown to increase dopamine levels in the brain, leading to an improvement in mood and a reduction in symptoms of Parkinson's disease. It has also been shown to have anxiolytic and analgesic effects in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide is its high potency and selectivity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide is its poor solubility in water, which can make it difficult to use in some experimental settings.

Future Directions

There are several future directions for the study of N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide. One area of interest is the development of more potent and selective dopamine reuptake inhibitors based on the structure of N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide. Another area of interest is the study of the effects of N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide on other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, the potential use of N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide in the treatment of other neurological and psychiatric disorders, such as addiction and anxiety, warrants further investigation.

Synthesis Methods

The synthesis of N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide involves the reaction of piperidine-3-carboxylic acid with N-methylaniline and propyl bromide in the presence of a base catalyst. The resulting compound is then purified using column chromatography to obtain N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide in high purity.

properties

IUPAC Name

N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-19(15-8-3-2-4-9-15)12-6-11-18-16(20)14-7-5-10-17-13-14/h2-4,8-9,14,17H,5-7,10-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSCVYRBWZJHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)C1CCCNC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide

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